molecular formula C17H12Cl2N2O3S2 B2721195 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896285-98-6

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2721195
CAS RN: 896285-98-6
M. Wt: 427.31
InChI Key: SHSUZOIYXLVKJA-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound with the CAS No. 896285-98-6. It has a molecular formula of C17H12Cl2N2O3S2 and a molecular weight of 427.31 .


Molecular Structure Analysis

The molecular structure of “N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” consists of a thiazole ring attached to a dichlorophenyl group and a methylsulfonylbenzamide group .

Scientific Research Applications

Anticancer Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit promising anticancer activity against various cancer cell lines, including melanoma, breast, lung, and colon cancer. For instance, some derivatives demonstrated high proapoptotic activity on melanoma cell lines, with significant growth inhibition at low micromolar concentrations. These compounds were also evaluated for their inhibitory effects on human carbonic anhydrase isoforms, revealing potent inhibition which may contribute to their anticancer mechanisms (Ö. Yılmaz et al., 2015; B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Another area of research interest is the antimicrobial and antifungal properties of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives. Compounds synthesized from this chemical framework have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates potential applications in treating infections and as a target for further pharmacological studies (I. Sych et al., 2019).

Corrosion Inhibition

Research has also explored the use of thiazole derivatives, including those structurally related to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, as corrosion inhibitors for oil well tubular steel in acidic environments. These studies have found that certain derivatives can effectively inhibit corrosion, suggesting their potential application in the oil and gas industry to protect infrastructure (M. Yadav et al., 2015).

Gelation Behavior

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have also been investigated for their gelation behavior. Studies on certain derivatives have shown their ability to form gels with ethanol/water and methanol/water mixtures. This gelation behavior is influenced by methyl functionality and multiple non-covalent interactions, offering insights into the design of new materials with specific physical properties (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-10(7-12)16(22)21-17-20-15(9-25-17)13-8-11(18)5-6-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUZOIYXLVKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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